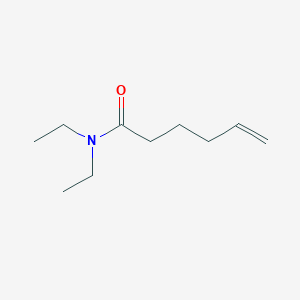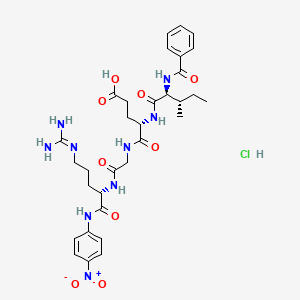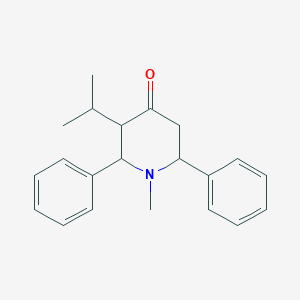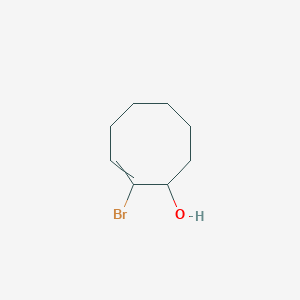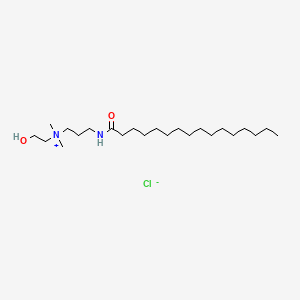
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride typically involves the reaction of palmitic acid with 3-dimethylaminopropylamine to form the corresponding amide. This intermediate is then quaternized with 2-chloroethanol to yield the final product. The reaction conditions usually require a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a polar solvent and a moderate temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in aqueous solutions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Scientific Research Applications
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell culture media to enhance cell membrane permeability and facilitate the uptake of nutrients and drugs.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the membrane structure, increasing its permeability. The compound can also form micelles, which encapsulate hydrophobic molecules and facilitate their transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)dimethyl(3-stearamidopropyl)ammonium chloride: This compound has a similar structure but with a stearic acid-derived tail instead of a palmitic acid-derived tail.
(2-Hydroxyethyl)dimethyl(3-oleamidopropyl)ammonium chloride: This compound features an oleic acid-derived tail, providing different hydrophobic properties.
Uniqueness
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is unique due to its specific hydrophobic tail length, which influences its surfactant properties and interactions with biological membranes. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring the stabilization of emulsions and the enhancement of membrane permeability.
Properties
CAS No. |
58930-17-9 |
|---|---|
Molecular Formula |
C23H49ClN2O2 |
Molecular Weight |
421.1 g/mol |
IUPAC Name |
3-(hexadecanoylamino)propyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)24-19-17-20-25(2,3)21-22-26;/h26H,4-22H2,1-3H3;1H |
InChI Key |
NRAJMYBUKHULGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





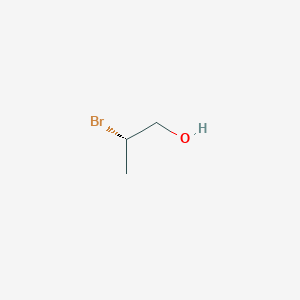
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
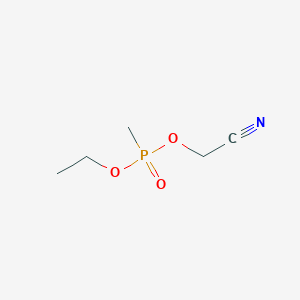
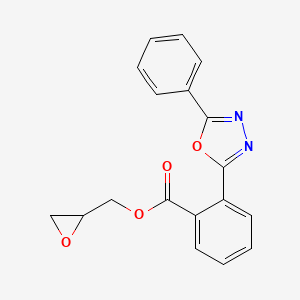
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
